3-(Hydroxymethyl)benzofuran-5-ol
Overview
Description
3-(Hydroxymethyl)benzofuran-5-ol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a hydroxymethyl group at the third position and a hydroxyl group at the fifth position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)benzofuran-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxybenzyl ketones under basic conditions. This reaction typically requires the use of a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the cyclization process .
Another approach involves the dehydrative cyclization of o-hydroxyacetophenones. This method also requires basic conditions and can be carried out using reagents such as potassium carbonate in the presence of a suitable solvent like dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a benzofuran derivative with a hydroxymethyl group converted to a methyl group.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)benzofuran-5-ol.
Reduction: Formation of 3-methylbenzofuran-5-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
3-(Hydroxymethyl)benzofuran-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)benzofuran-5-ol involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups play a crucial role in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without any substituents.
3-Methylbenzofuran-5-ol: A derivative with a methyl group instead of a hydroxymethyl group.
5-Hydroxybenzofuran: A derivative with only a hydroxyl group at the fifth position.
Uniqueness
3-(Hydroxymethyl)benzofuran-5-ol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-(hydroxymethyl)-1-benzofuran-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,10-11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUGRUFOKJNNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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